molecular formula C19H19NO6 B3464463 Methyl 4-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate

Methyl 4-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate

Cat. No.: B3464463
M. Wt: 357.4 g/mol
InChI Key: NOBUSILIKLGBSU-UHFFFAOYSA-N
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Description

Methyl 4-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including ester, ether, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxy-Formylphenoxy Intermediate: This step involves the reaction of 2-ethoxyphenol with a formylating agent, such as paraformaldehyde, under acidic conditions to yield 2-ethoxy-4-formylphenol.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form 2-(2-ethoxy-4-formylphenoxy)acetic acid.

    Amidation: The acetic acid derivative is reacted with 4-aminobenzoic acid methyl ester in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)acetyl derivative.

    Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)acetyl derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ester and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 2-[(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate
  • **Ethyl 4-[(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate
  • **Methyl 4-[(2-methoxy-4-formylphenoxy)acetyl]amino]benzoate

Uniqueness

Methyl 4-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of ester, ether, and amide functionalities makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-3-25-17-10-13(11-21)4-9-16(17)26-12-18(22)20-15-7-5-14(6-8-15)19(23)24-2/h4-11H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBUSILIKLGBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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